molecular formula C3H18N9O4P B3264238 Trisguanidinium phosphate CAS No. 38848-02-1

Trisguanidinium phosphate

Cat. No.: B3264238
CAS No.: 38848-02-1
M. Wt: 275.21 g/mol
InChI Key: CJFCGSLFEZPBNJ-UHFFFAOYSA-N
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Description

Trisguanidinium phosphate is a chemical compound with the molecular formula C₃H₁₈N₉O₄P It is known for its unique structure, which consists of three guanidinium groups bonded to a phosphate anion

Mechanism of Action

Target of Action

Trisguanidinium phosphate is a complex compound that likely interacts with multiple targets within the cellGuanidine, a component of this compound, is known to interact with various enzymes and proteins within the cell . It’s used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Mode of Action

Guanidine, a component of this compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This suggests that this compound may have similar effects.

Biochemical Pathways

Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH and is found in the urine as a normal product of protein metabolism . Phosphate is critical for metabolic reactions in cells, and adding or removing phosphate groups to organic molecules is central to metabolism .

Pharmacokinetics

A study on a guanidinium-based prodrug showed that the prodrug demonstrated dramatic improvement of oral bioavailability . The prodrug readily forms covalent adducts with serum proteins via a degradable linker after the intestinal absorption. Subsequently, the active species is released from the conjugate in a sustained manner, which greatly contributes to improving pharmacokinetic properties .

Result of Action

Guanidine, a component of this compound, is used to reduce the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of eaton-lambert .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of guanidine, which may influence its interaction with targets within the cell . Additionally, the presence of other ions in the environment can also affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Guanidinium-rich compounds, which include Trisguanidinium phosphate, are known to facilitate cellular translocation and delivery of bioactive cargos through biological barriers . The guanidinium group can form strong parallel hydrogen bonds with biologically relevant counterparts , suggesting that this compound may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Guanidinium-rich compounds have been demonstrated to have impressive uptake in cell cultures and animal models . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that guanidinium-rich compounds can facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given the known interactions of guanidinium-rich compounds with various biomolecules , it is plausible that this compound could interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given the known cellular uptake of guanidinium-rich compounds , it is plausible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation within cells and tissues.

Subcellular Localization

Given the known cellular uptake of guanidinium-rich compounds , it is plausible that this compound could be directed to specific compartments or organelles within the cell, potentially affecting its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisguanidinium phosphate typically involves the reaction of guanidine with phosphoric acid. One common method is to dissolve guanidine in water and then add phosphoric acid slowly while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete reaction. The resulting product is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Trisguanidinium phosphate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different phosphate derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

    Substitution: Substitution reactions can occur at the guanidinium groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield phosphate esters, while substitution with alkyl halides can produce alkylated guanidinium phosphates.

Scientific Research Applications

Trisguanidinium phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Guanidinium chloride
  • Guanidinium carbonate
  • Guanidinium sulfate

Uniqueness

Trisguanidinium phosphate is unique due to its three guanidinium groups, which provide multiple sites for interaction with target molecules. This enhances its ability to form stable complexes and makes it more effective in applications such as drug delivery and enzyme inhibition compared to other guanidinium compounds.

Properties

CAS No.

38848-02-1

Molecular Formula

C3H18N9O4P

Molecular Weight

275.21 g/mol

IUPAC Name

diaminomethylideneazanium;phosphate

InChI

InChI=1S/3CH5N3.H3O4P/c3*2-1(3)4;1-5(2,3)4/h3*(H5,2,3,4);(H3,1,2,3,4)

InChI Key

CJFCGSLFEZPBNJ-UHFFFAOYSA-N

SMILES

C(=N)(N)N.C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O

Canonical SMILES

C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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